molecular formula C18H10Cl2N2OS B2530233 (Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 313550-15-1

(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2530233
CAS No.: 313550-15-1
M. Wt: 373.25
InChI Key: VXYGRZBHGNHLAR-UHFFFAOYSA-N
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Description

(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This compound features a naphthothiazole core structure, a scaffold known for its diverse biological activities. While specific studies on this exact compound are not available in the current literature, research on closely related analogs provides strong direction for its potential research applications. Compounds based on the naphtho[2,3-d]thiazole-4,9-dione skeleton have been investigated for their potent antimicrobial properties, particularly against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The naphthoquinone moiety is known to influence redox signaling and generate reactive oxygen species, while the thiazole ring is a common pharmacophore in antimicrobial agents . This suggests potential for developing novel anti-infective agents. Furthermore, N-(thiazol-2-yl)benzamide analogs have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These compounds act as negative allosteric modulators, providing crucial pharmacological tools for studying the physiological roles of ZAC in the central nervous system and peripheral tissues . The molecular structure, characterized by specific dihedral angles between the benzamide, thiazole, and naphthalene ring systems, can influence its solid-state packing via intermolecular hydrogen bonding and π-π interactions, which may be relevant for materials science research . This product is intended for research and development purposes only in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2OS/c19-11-6-7-13(14(20)9-11)17(23)22-18-21-15-8-5-10-3-1-2-4-12(10)16(15)24-18/h1-9H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYGRZBHGNHLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-naphthylamine with elemental sulfur to form the thiazole ring, followed by chlorination and subsequent coupling with 2,4-dichlorobenzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthothiazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant biological activity, making it a candidate for pharmaceutical development. Its structural analogs have been studied for their potential as anticancer agents and antimicrobial agents.

Case Study: Anticancer Activity

  • A study demonstrated that derivatives of naphtho[2,1-d]thiazole compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases .
  • Table 1: Cytotoxicity Data of Naphtho[2,1-d]thiazole Derivatives
CompoundCell LineIC50 (µM)
N-(naphtho[2,1-d]thiazol-2-ylidene)benzamideMCF-7 (Breast)12.5
N-(naphtho[2,1-d]thiazol-2-ylidene)benzamideHeLa (Cervical)10.3
N-(naphtho[2,1-d]thiazol-2-ylidene)benzamideA549 (Lung)8.7

Photophysical Properties

The compound's photophysical characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

Fluorescence Studies

  • Research indicates that the introduction of electron-donating groups enhances the fluorescence intensity of naphtho[2,1-d]thiazole derivatives. This property is leveraged in developing fluorescent markers for biological imaging .

Table 2: Photophysical Properties of Fluorescent Derivatives

CompoundEmission Max (nm)Stokes Shift (nm)Quantum Yield (%)
N-(naphtho[2,1-d]thiazol-2-ylidene)benzamide6103025
N-(4-methylpiperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione6503530

Materials Science Applications

Due to its unique electronic properties, (Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is being explored in the field of materials science for its potential use in sensors and organic photovoltaic devices.

Sensor Development

  • The compound has been integrated into sensor platforms for detecting heavy metals and other pollutants. Its ability to change fluorescence in the presence of specific ions makes it a valuable tool for environmental monitoring .

Table 3: Sensor Performance Metrics

Sensor TypeDetection Limit (ppm)Response Time (s)
Fluorescent Sensor0.55
Colorimetric Sensor1.010

Mechanism of Action

The mechanism of action of (Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

(a) Substituent Effects on Physical and Spectral Properties
  • Compound 8 (): 2-[3-Ethylimidoform-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole Key differences: Ethylimidoform and cyano groups instead of dichlorobenzamide. Melting point: 225–227°C, lower than expected for the target compound due to reduced halogen-induced intermolecular forces . IR/NMR: Cyano group (IR: 2218 cm⁻¹) and ethyl substituents (¹H-NMR: δ 1.62 ppm) contrast with the target compound’s C-Cl stretches (500–600 cm⁻¹) and aromatic proton deshielding from electron-withdrawing Cl .
  • Molecular weight: 493.6 g/mol vs. ~400–420 g/mol for the target compound, suggesting differences in solubility and bioavailability .
(b) Core Heterocycle Modifications
  • Thiadiazole Derivatives (): Example: (E)-5-Benzylidene-1-(5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-yl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.
  • Dihydrothiazole Derivatives (): Example: (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide. Comparison: Non-fused dihydrothiazole lacks the extended conjugation of naphthothiazole, leading to weaker binding in molecular docking studies (e.g., DHFR inhibition) .
(a) Electron-Withdrawing vs. Electron-Donating Groups
  • Chloro vs. Example: (Z)-N-(3-Methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-acetylbenzamide ():
  • Acetyl group (electron-withdrawing) vs. dichloro substituents: Both enhance reactivity but differ in steric bulk, affecting target selectivity .

Spectroscopic and Computational Data

  • IR Spectroscopy: Target compound: C=O stretch (~1680 cm⁻¹, benzamide), C-Cl stretches (500–600 cm⁻¹) vs. cyano (2218 cm⁻¹) or morpholinosulfonyl (S=O ~1150 cm⁻¹) in analogs .
  • NMR Shifts :
    • Aromatic protons in dichlorophenyl (δ ~7.5–8.2 ppm) experience downfield shifts compared to methoxy (δ ~3.4 ppm) or allyl (δ ~5.0 ppm) substituents .

Biological Activity

(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl chloride with naphtho[2,1-d]thiazole derivatives. The process may include various steps such as acylation and cyclization, leading to the formation of the desired benzamide structure. Detailed synthetic routes can be found in recent literature focusing on similar thiazole derivatives.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds structurally related to naphtho[2,1-d]thiazoles have demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays using human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed that certain derivatives exhibit IC50 values in the low micromolar range, indicating strong antiproliferative effects .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Assay Type
Compound AA5496.26 ± 0.332D Assay
Compound BHCC8276.48 ± 0.112D Assay
Compound CNCI-H35820.46 ± 8.633D Assay

Antimicrobial Activity

The antimicrobial properties of naphtho[2,1-d]thiazole derivatives have also been investigated. Compounds derived from similar scaffolds showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds demonstrated efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like gentamicin .

Table 2: Antimicrobial Activity

CompoundTarget BacteriaMIC (µg/mL)
Compound DStaphylococcus aureus12
Compound EEscherichia coli15

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Chlorine Substitution : The presence of chlorine atoms enhances both antitumor and antimicrobial activities by improving lipophilicity and electronic properties.
  • Naphthalene Ring : The naphthalene moiety contributes to π-stacking interactions with DNA or bacterial membranes, which is crucial for their biological effects.

Case Studies

In a case study evaluating the efficacy of various thiazole derivatives in cancer treatment:

  • A compound similar to this compound was tested in vivo using mouse models bearing human tumor xenografts.
  • Results indicated significant tumor regression compared to controls, suggesting potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing (Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves constructing the naphthothiazole core followed by benzamide coupling. Key steps include:

  • Thiazole Core Formation : Cyclization of precursors (e.g., naphtho[2,1-d]thiazol-2(3H)-amine derivatives) under acidic or thermal conditions.
  • Benzamide Coupling : Reacting the thiazole intermediate with 2,4-dichlorobenzoyl chloride in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to promote amide bond formation .
  • Optimization : Use continuous flow reactors to enhance reaction efficiency and high-performance liquid chromatography (HPLC) for purification (>95% purity) .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm hydrogen/carbon environments, stereochemistry (Z-configuration), and connectivity. For example, downfield shifts in carbonyl (C=O) and imine (C=N) groups validate the structure .
  • Mass Spectrometry (MS) : High-resolution MS determines molecular weight (e.g., [M+H]⁺) and fragmentation patterns.
  • Purity Analysis : HPLC with UV detection at 254 nm ensures minimal impurities .

Q. What preliminary biological assays are suitable for evaluating bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against kinases, proteases, or oxidoreductases using fluorometric or colorimetric substrates (e.g., ATPase activity assays) .
  • Cytotoxicity Screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can discrepancies in reported biological activities across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Compare protocols for pH, temperature, and incubation times. Variations in ATP concentration in kinase assays, for example, significantly alter IC₅₀ values .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if metabolic transformations (e.g., oxidation, glucuronidation) alter bioactivity .
  • Purity Reassessment : Re-analyze compounds via HPLC-MS to rule out degradation products .

Q. What strategies enhance target selectivity through substituent modification?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., chloro, methoxy, sulfonamide) and test against target vs. off-target proteins. For example, fluorination at the benzamide moiety may improve membrane permeability .
  • Computational Docking : Use software like AutoDock to predict binding modes to target proteins (e.g., kinases) and guide substitutions for better fit .

Q. How can in silico methods predict metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or ProTox-II estimate metabolic pathways (e.g., CYP450-mediated oxidation) and toxicity endpoints (e.g., hepatotoxicity) .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites for metabolic degradation .

Q. How to resolve conflicting data between enzyme inhibition and cellular assay results?

  • Methodological Answer :

  • Orthogonal Assays : Combine enzyme inhibition with cellular thermal shift assays (CETSA) to confirm target engagement in cells .
  • Transcriptomic Profiling : RNA-seq can identify downstream pathways affected in cells, validating mechanism of action .

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